molecular formula C16H18N4O2S2 B6755997 N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide

Cat. No.: B6755997
M. Wt: 362.5 g/mol
InChI Key: HTYMUVHMCOFLPK-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities. This compound is part of the thieno[3,2-b]pyridine family, known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c21-24(22,12-10-16-14(17-11-12)6-9-23-16)19-13-4-1-2-5-15(13)20-8-3-7-18-20/h3,6-11,13,15,19H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMUVHMCOFLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC3=C(C=CS3)N=C2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core . The cyclohexyl and pyrazolyl groups are then introduced through subsequent reactions involving cyclohexanone and pyrazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

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